molecular formula C8H7IO2 B2847417 5-(Iodomethyl)-1,3-benzodioxole CAS No. 157766-09-1

5-(Iodomethyl)-1,3-benzodioxole

Cat. No.: B2847417
CAS No.: 157766-09-1
M. Wt: 262.046
InChI Key: WDXDADIIMNGABI-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-1,3-benzodioxole typically involves the iodination of 1,3-benzodioxole derivatives. One common method is the reaction of 1,3-benzodioxole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or cyano derivatives of 1,3-benzodioxole.

    Oxidation Reactions: Products include 5-formyl-1,3-benzodioxole or 5-carboxy-1,3-benzodioxole.

    Reduction Reactions: The major product is 5-methyl-1,3-benzodioxole.

Scientific Research Applications

5-(Iodomethyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with cellular components through its reactive iodomethyl group, leading to modifications of biomolecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-1,3-benzodioxole
  • 5-(Chloromethyl)-1,3-benzodioxole
  • 5-(Methyl)-1,3-benzodioxole

Uniqueness

5-(Iodomethyl)-1,3-benzodioxole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The larger atomic radius and lower bond dissociation energy of iodine make the iodomethyl group more reactive in substitution reactions, allowing for a broader range of chemical transformations.

Properties

IUPAC Name

5-(iodomethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXDADIIMNGABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157766-09-1
Record name 5-(iodomethyl)-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.65 g 3,4-methylenedioxybenzyl chloride in 128 ml of abs. acetone are treated with 49.7 g of sodium iodide, and this mixture is stirred at RT for 2.5 h under argon and while excluding light. The reaction mixture is diluted with 1.5 l of ether, and this mixture is washed with 10% sodium thiosulfate solution (600 ml) and saline. The title compound is obtained after drying over sodium sulfate and removing the solvent. It is recrystallized from ether/hexane. m.p.: 51° C. TLC Rf (hexane:ethyl acetate, 4:1)=0.43. 1H-NMR (360 MHz, CDCl3): 6.93-6.77(m, 2H), 6.77-6.64(m,1H), 5.95(s, 2H), 4.44 (s,2H).
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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